molecular formula C10H13IO3 B13809004 2-(2-Iodo-4,5-dimethoxyphenyl)ethan-1-ol CAS No. 64705-37-9

2-(2-Iodo-4,5-dimethoxyphenyl)ethan-1-ol

Cat. No.: B13809004
CAS No.: 64705-37-9
M. Wt: 308.11 g/mol
InChI Key: BEZSYWDIMPKURW-UHFFFAOYSA-N
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Description

2-(2-Iodo-4,5-dimethoxyphenyl)ethan-1-ol is a chemical compound belonging to the phenethylamine class It is structurally characterized by the presence of an iodine atom and two methoxy groups attached to a benzene ring, along with an ethan-1-ol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodo-4,5-dimethoxyphenyl)ethan-1-ol typically involves the iodination of 2,5-dimethoxyphenethylamineThe final step involves the deprotection of the amino group to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodo-4,5-dimethoxyphenyl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields aldehydes or carboxylic acids, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

2-(2-Iodo-4,5-dimethoxyphenyl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Iodo-4,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an agonist at these receptors, leading to the activation of downstream signaling pathways. This interaction is believed to underlie its psychoactive effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom in 2-(2-Iodo-4,5-dimethoxyphenyl)ethan-1-ol imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for research in various scientific fields .

Properties

CAS No.

64705-37-9

Molecular Formula

C10H13IO3

Molecular Weight

308.11 g/mol

IUPAC Name

2-(2-iodo-4,5-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H13IO3/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6,12H,3-4H2,1-2H3

InChI Key

BEZSYWDIMPKURW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CCO)I)OC

Origin of Product

United States

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